molecular formula C7H10ClISSi B15308372 (3-Chloro-5-iodothiophen-2-yl)trimethylsilane

(3-Chloro-5-iodothiophen-2-yl)trimethylsilane

Cat. No.: B15308372
M. Wt: 316.66 g/mol
InChI Key: JDUCQGSRHZRBAM-UHFFFAOYSA-N
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Description

(3-Chloro-5-iodothiophen-2-yl)trimethylsilane is a halogenated thiophene derivative functionalized with a trimethylsilyl group. Its IUPAC name reflects a thiophene ring substituted at positions 2, 3, and 5 with trimethylsilane, chlorine, and iodine, respectively. The compound is structurally significant due to the electron-withdrawing effects of chlorine and iodine, which modulate the aromatic system’s electronic properties, and the steric bulk of the trimethylsilyl group, which influences reactivity and stability.

Properties

Molecular Formula

C7H10ClISSi

Molecular Weight

316.66 g/mol

IUPAC Name

(3-chloro-5-iodothiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C7H10ClISSi/c1-11(2,3)7-5(8)4-6(9)10-7/h4H,1-3H3

InChI Key

JDUCQGSRHZRBAM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(S1)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-iodothiophen-2-yl)trimethylsilane typically involves the halogenation of thiophene derivatives followed by silylation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-iodothiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different halogens or functional groups.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(3-Chloro-5-iodothiophen-2-yl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-iodothiophen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trimethylsilyl group. These functional groups enable the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP (Octanol-Water) Key Reactivity
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane 367.53 Est. 3.1–3.5 Suzuki coupling, halogen-metal exchange
(3-Chlorophenyl)(trimethyl)silane 200.78 2.885 Electrophilic substitution, Friedel-Crafts
2,5-Bis(trimethylstannyl)thiophene 435.84 N/A Stille coupling

Research Findings

  • Synthetic Utility : The iodine substituent in this compound facilitates cross-coupling reactions, as demonstrated in palladium-catalyzed arylations. Its trimethylsilyl group enhances stability during storage compared to unprotected thiophenes .
  • Electronic Effects : Computational studies suggest that chlorine and iodine synergistically reduce the thiophene ring’s electron density, directing electrophiles to the less hindered position 4.

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